molecular formula C12H17N3O B6291729 6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane CAS No. 2306275-33-0

6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane

Cat. No.: B6291729
CAS No.: 2306275-33-0
M. Wt: 219.28 g/mol
InChI Key: VMTUYEBUGWZAJC-UHFFFAOYSA-N
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Description

6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[311]heptane is a bicyclic compound with a unique structure that includes a pyridine ring substituted with a methoxy group and a diazabicycloheptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxy-3-pyridylmethanol and a suitable diazabicycloheptane precursor.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts: Catalysts such as palladium on carbon or other transition metal catalysts may be used to facilitate the coupling reaction.

    Purification: The product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride in aprotic solvents.

Major Products

    Oxidation: Formation of 6-[(6-Hydroxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane.

    Reduction: Formation of 6-[(6-Methoxy-3-piperidyl)methyl]-3,6-diazabicyclo[3.1.1]heptane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane involves:

    Molecular Targets: Binding to specific receptors or enzymes in biological systems.

    Pathways Involved: Modulation of neurotransmitter pathways, particularly those involving acetylcholine and dopamine.

    Effects: Exhibits neuroprotective and cognitive-enhancing effects in preclinical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(6-Hydroxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane
  • 6-[(6-Methoxy-3-piperidyl)methyl]-3,6-diazabicyclo[3.1.1]heptane
  • 6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.2.1]octane

Uniqueness

6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to modulate neurotransmitter pathways makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-16-12-3-2-9(5-14-12)8-15-10-4-11(15)7-13-6-10/h2-3,5,10-11,13H,4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTUYEBUGWZAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CN2C3CC2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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